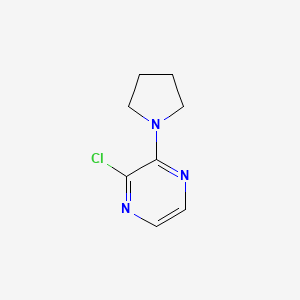

2-Chloro-3-pyrrolidin-1-ylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

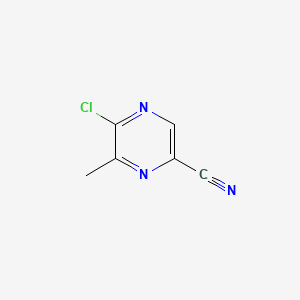

The synthesis of 2-Chloro-3-pyrrolidin-1-ylpyrazine or similar compounds often involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

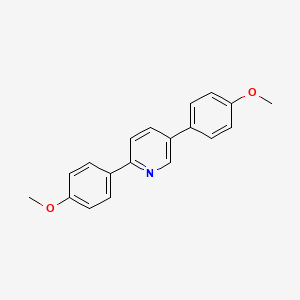

The molecular structure of this compound is characterized by a pyrrole and a pyrazine ring, making it a nitrogen-containing heterocyclic compound . More detailed structural analysis can be performed using tools like MolView .Scientific Research Applications

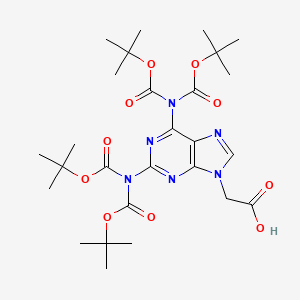

Synthesis and Optoelectronic Applications

- The compound and its derivatives are integral in the synthesis of organic optoelectronic materials. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives involves amination reactions of dihalo-pyrrolopyrazines. These compounds exhibit significant optical and thermal properties, suggesting their potential in optoelectronic applications (Puttavva Meti et al., 2017).

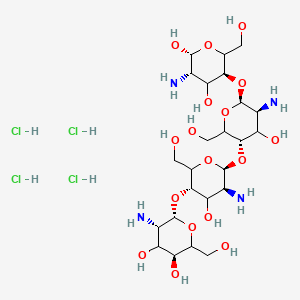

Biological Evaluation and Inhibition Properties

- Certain derivatives of the compound have been synthesized and evaluated for their inhibitory properties against specific enzymes like δ1-Pyrroline-5-carboxylate reductase. These derivatives were primarily phosphonic acid analogues of proline and its analogues, indicating a potential for targeted enzyme inhibition in biological systems (Renzhe Qian et al., 2018).

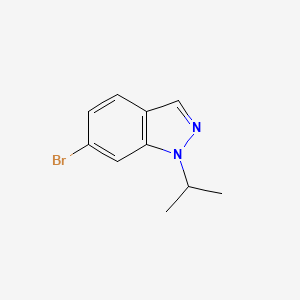

Chemical Reactions and Synthesis

- The compound serves as a precursor or intermediate in various chemical synthesis processes. It's involved in different synthesis reactions leading to compounds with potential applications in medicine, agriculture, and other industries. For instance, synthesis procedures of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid highlight its role in forming intermediates for insecticides (Niu Wen-bo, 2011).

Potential in Material Science

- The compound is part of a family of nitrogen-containing heterocyclic compounds that have high biological activities and are used in various applications including as structural components in pharmaceuticals and agrochemicals. They also find use in flavors, fragrances, and as pharmaceutical intermediates, indicating their broad utility in material science and industry (Ya Suhiko Higasio & T. Shoji, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

2-Chloro-3-pyrrolidin-1-ylpyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

properties

IUPAC Name |

2-chloro-3-pyrrolidin-1-ylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNSGOWGHKGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)